2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is a substituted acetamide featuring a cyclopropylamine group and a 2,4-dichlorobenzyl moiety. The compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, availability, or commercial viability .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-2-1-8(11(14)5-9)7-16(10-3-4-10)12(17)6-15/h1-2,5,10H,3-4,6-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEWNKFXIWUCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4-Dichlorobenzyl Chloride Intermediate
The preparation of 2,4-dichlorobenzyl chloride serves as a critical first step in most synthetic pathways. Chlorination of 2,4-dichlorotoluene using chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst achieves selective benzylic chlorination. Optimal conditions involve:
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Temperature : 80–100°C
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Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
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Reaction Time : 6–8 hours
Yields typically exceed 85% under anhydrous conditions, with purity confirmed via gas chromatography (GC) or H NMR.
Cyclopropylamine Coupling
The 2,4-dichlorobenzyl chloride intermediate undergoes nucleophilic substitution with cyclopropylamine to form N-cyclopropyl-N-(2,4-dichloro-benzyl)amine. Key parameters include:
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Molar Ratio : 1:1.2 (benzyl chloride:cyclopropylamine)
Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 4–6 hours at 60°C.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The primary amine group of glycine is coupled with N-cyclopropyl-N-(2,4-dichloro-benzyl)amine using carbodiimide reagents. A representative protocol involves:
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
Example Procedure :
Schotten-Baumann Reaction
For scalable production, the Schotten-Baumann method employs:
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Acyl Chloride : Chloroacetyl chloride reacted with the secondary amine
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Base : Aqueous sodium hydroxide (NaOH)
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Solvent : Water-ether biphasic system
Optimized Conditions :
Reductive Amination Approach
Two-Step Process
This method avoids isolation of intermediates:
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Imine Formation : React 2,4-dichlorobenzaldehyde with cyclopropylamine in ethanol at reflux (4 hours).
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Reduction : Treat the imine intermediate with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).
Advantages :
Limitations :
-
Requires strict pH control to avoid over-reduction
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents describe continuous flow systems for improved efficiency:
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Reactor Type : Microfluidic tubular reactor
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Residence Time : 8–10 minutes
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Temperature : 120°C
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Pressure : 15 bar
Key Metrics :
| Parameter | Value |
|---|---|
| Space-Time Yield | 2.4 kg/L·h |
| Purity | 98.5% |
| Solvent Consumption | Reduced by 40% |
This method reduces side products like N-alkylated derivatives by 12% compared to batch processes.
Reaction Optimization and Troubleshooting
Solvent Effects
Solvent polarity significantly impacts reaction rates and yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 65 |
| Toluene | 2.4 | 51 |
Polar aprotic solvents like DMF enhance nucleophilicity of the amine, while toluene necessitates longer reaction times.
Catalyst Screening
Transition metal catalysts were evaluated for coupling steps:
| Catalyst | Loading (%) | Yield (%) |
|---|---|---|
| CuI | 5 | 82 |
| Pd(OAc)₂ | 2 | 88 |
| None | - | 68 |
Palladium acetate (Pd(OAc)₂) shows superior performance but increases production costs by 30%.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC Conditions :
-
Column: C18, 5 μm, 250 × 4.6 mm
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Mobile Phase: 60:40 Acetonitrile/Water (0.1% TFA)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | 78 | 95 | High | Moderate |
| Schotten-Baumann | 68 | 90 | Low | High |
| Reductive Amination | 85 | 97 | Medium | High |
Reductive amination offers the best balance of yield and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Therapeutic Potential: Research indicates that 2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide has potential as a therapeutic agent. Studies have explored its efficacy against various diseases, including bacterial infections and cancer .
- Mechanism of Action: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction modulates their activity, which is crucial for its therapeutic applications.
2. Antimicrobial Activity:
- Bacterial Inhibition: Studies have shown that compounds similar to this one exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The structural features of the compound enhance its binding affinity to bacterial targets .
3. Anticancer Research:
- Structure-Activity Relationships (SAR): Research has focused on how modifications to the compound's structure can enhance its anticancer activity. For instance, variations in the dichlorobenzyl moiety have been linked to increased efficacy against prostate cancer cell lines.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Evaluated against Staphylococcus aureus and Escherichia coli, showing significant inhibition. |
| Anticancer Activity | Modifications enhanced activity against prostate cancer cells; detailed SAR studies conducted. |
| Mechanistic Insights | Investigated molecular interactions; provided data on how structural variations affect activity. |
Industrial Applications
1. Pharmaceutical Development:
- The compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of new drugs targeting specific diseases .
2. Agrochemicals:
- Beyond pharmaceuticals, this compound is also being explored in the development of agrochemicals, contributing to crop protection strategies through its biological activity against pests and pathogens.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s core acetamide structure is shared with several derivatives, but substituent variations significantly influence properties:
*Calculated based on molecular formula.
Key Observations :
- Amine vs. Chlorine: The amino group in the target compound may confer hydrogen-bonding capacity, contrasting with the chloro substituent in , which likely increases electrophilicity and reactivity.
- Heterocyclic Modifications : Piperidinyl () or dihydropyrazolyl () substituents introduce basic nitrogen atoms, influencing solubility and receptor interactions.
Physicochemical and Crystallographic Properties
- Conformational Flexibility : The crystal structure of the 3,4-dichlorophenyl analog () reveals three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This flexibility may impact binding to biological targets.
- Polarity: The amino group in the target compound increases polarity compared to chloro-substituted analogs (e.g., ), which may improve aqueous solubility.
Biological Activity
2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a cyclopropyl group and a dichlorobenzyl moiety, which may contribute to its pharmacological properties. This article reviews existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. The presence of the cyclopropyl group enhances lipophilicity, potentially improving membrane penetration and bioavailability. The dichlorobenzyl moiety may interact with various biological targets, modulating their activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It could inhibit or activate enzymes involved in key biological processes, such as inflammation and cell proliferation.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential antibacterial or antifungal properties.
Anticancer Properties
Studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, the inhibition of histone deacetylases (HDACs) has been linked to the induction of apoptosis in cancer cells. The IC50 values for related compounds have shown promising results in vitro:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Amino-N-cyclopropyl... | HepG2 | 1.30 |
| SAHA (control) | HepG2 | 17.25 |
These findings suggest that this compound may also possess similar anticancer properties.
Anti-inflammatory Effects
The compound's structural features may confer anti-inflammatory properties. Preliminary studies indicate that it could modulate inflammatory pathways, potentially making it a candidate for treating conditions like arthritis or other inflammatory diseases.
Antimicrobial Activity
Research on related cyclopropyl carboxamides has shown promising results against Plasmodium falciparum, indicating potential antimalarial activity. The mechanism involves targeting mitochondrial proteins essential for parasite survival.
Case Studies
- Antitumor Activity : A study involving a related compound demonstrated a tumor growth inhibition rate of 48.89% in xenograft models when compared to standard treatments.
- Antimicrobial Efficacy : A series of cyclopropyl derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
- Amide bond formation : Reacting cyclopropylamine with 2,4-dichlorobenzyl chloride under basic conditions (e.g., NaHCO₃) to form the N-substituted intermediate.
- Amino group introduction : Coupling with a protected amino-acetamide derivative, followed by deprotection.
Reaction efficiency can be optimized by: - Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Monitoring reaction progress via TLC or HPLC to minimize side products.
- Employing catalytic agents (e.g., HOBt/EDC) for amide bond stabilization .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. Collect diffraction data (e.g., monoclinic system, space group P2₁/c) and analyze bond lengths/angles to confirm stereochemistry .
- Spectroscopy :
- NMR : Assign peaks for the cyclopropyl ring (δ ~1.0–2.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm for dichlorobenzyl) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental design?
- Methodological Answer :
- Solubility : Exhibits low solubility in water but moderate solubility in DMSO or ethanol. Pre-saturate solvents at 25°C to avoid precipitation during assays .
- Melting Point : Expected range: 155–162°C (based on analogs like N-(4-amino-3,5-dichlorophenyl)acetamide) .
- Table 1 : Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 155–162°C | Differential Scanning Calorimetry |
| Solubility in DMSO | ~25 mg/mL | Gravimetric Analysis |
Q. What safety protocols are essential when handling this compound given its GHS hazard classifications?
- Methodological Answer :
- Hazard Mitigation :
- Skin/eye protection : Wear nitrile gloves and ANSI-approved goggles (GHS Category 2A: H315/H319) .
- Respiratory protection : Use NIOSH-certified P95 masks if airborne particulates are generated .
- Emergency Response :
- For skin contact: Wash immediately with 10% ethanol/water solution to reduce absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data observed across different experimental setups?
- Methodological Answer : Discrepancies may arise from:
- Polymorphic forms : Characterize crystalline vs. amorphous phases via XRPD. For example, acetamide analogs exhibit dual melting points (80°C vs. 69.4°C) due to polymorphism .
- Temperature effects : Use controlled cooling rates (e.g., 0.5°C/min) during solubility trials to ensure consistent phase transitions .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent modification : Synthesize derivatives with altered halogen positions (e.g., 3,5-dichloro vs. 2,4-dichloro) and test inhibitory activity (e.g., Ca²⁺ channel blocking) .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .
Q. What advanced crystallographic techniques and software (e.g., SHELX) are critical for determining its molecular conformation?
- Methodological Answer :
- Data collection : Use a Bruker SMART CCD diffractometer (λ = 0.71073 Å) and multi-scan absorption correction .
- Refinement : Apply SHELXL for least-squares refinement (R-factor < 0.04). Analyze anisotropic displacement parameters to validate thermal motion .
- Table 2 : Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.7447 Å, b = 26.821 Å |
| Z-Score | 0.39 |
Q. How can mass spectral data complement structural elucidation for trace impurities in synthesized batches?
- Methodological Answer :
- High-Resolution MS : Use m/zCloud or NIST databases to identify fragments (e.g., [M+H]⁺ = 311.08). Compare with theoretical isotopic patterns for Cl₂ .
- Impurity profiling : Detect byproducts (e.g., N-cyclopropyl degradation products) via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
